molecular formula C22H29BrN2O2 B14178383 (E)-1-{4-[(6-Bromohexyl)oxy]phenyl}-2-(4-butoxyphenyl)diazene CAS No. 925238-70-6

(E)-1-{4-[(6-Bromohexyl)oxy]phenyl}-2-(4-butoxyphenyl)diazene

Cat. No.: B14178383
CAS No.: 925238-70-6
M. Wt: 433.4 g/mol
InChI Key: KKTIBMWUJCDKGL-UHFFFAOYSA-N
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Description

(E)-1-{4-[(6-Bromohexyl)oxy]phenyl}-2-(4-butoxyphenyl)diazene is an organic compound that belongs to the class of diazenes This compound is characterized by the presence of a diazene group (N=N) flanked by two phenyl rings, one of which is substituted with a 6-bromohexyl group and the other with a butoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-{4-[(6-Bromohexyl)oxy]phenyl}-2-(4-butoxyphenyl)diazene typically involves a multi-step process:

    Formation of the Diazene Core: The initial step involves the formation of the diazene core through the reaction of aniline derivatives with nitrous acid, leading to the formation of diazonium salts. These salts are then coupled with phenol derivatives to form the diazene linkage.

    Substitution Reactions: The phenyl rings are then functionalized with the desired substituents. The 6-bromohexyl group can be introduced through a nucleophilic substitution reaction using 6-bromohexanol and a suitable base. The butoxy group is typically introduced via an etherification reaction using butanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-1-{4-[(6-Bromohexyl)oxy]phenyl}-2-(4-butoxyphenyl)diazene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the diazene group to hydrazine derivatives.

    Substitution: The bromohexyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

(E)-1-{4-[(6-Bromohexyl)oxy]phenyl}-2-(4-butoxyphenyl)diazene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a molecular probe in studying biological systems.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of (E)-1-{4-[(6-Bromohexyl)oxy]phenyl}-2-(4-butoxyphenyl)diazene involves its interaction with specific molecular targets. The diazene group can undergo photochemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways, including those involved in cell signaling and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-{4-[(6-Chlorohexyl)oxy]phenyl}-2-(4-butoxyphenyl)diazene
  • (E)-1-{4-[(6-Methoxyhexyl)oxy]phenyl}-2-(4-butoxyphenyl)diazene

Uniqueness

(E)-1-{4-[(6-Bromohexyl)oxy]phenyl}-2-(4-butoxyphenyl)diazene is unique due to the presence of the bromohexyl group, which imparts specific reactivity and potential applications. The bromo group can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis.

Properties

CAS No.

925238-70-6

Molecular Formula

C22H29BrN2O2

Molecular Weight

433.4 g/mol

IUPAC Name

[4-(6-bromohexoxy)phenyl]-(4-butoxyphenyl)diazene

InChI

InChI=1S/C22H29BrN2O2/c1-2-3-17-26-21-12-8-19(9-13-21)24-25-20-10-14-22(15-11-20)27-18-7-5-4-6-16-23/h8-15H,2-7,16-18H2,1H3

InChI Key

KKTIBMWUJCDKGL-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCCCBr

Origin of Product

United States

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